An In-depth Technical Guide to (3,3,3-Trifluoropropyl)boronic acid: Properties, Applications, and Experimental Considerations
An In-depth Technical Guide to (3,3,3-Trifluoropropyl)boronic acid: Properties, Applications, and Experimental Considerations
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
(3,3,3-Trifluoropropyl)boronic acid, a fluorinated alkylboronic acid, is an emerging building block in synthetic chemistry with significant potential in drug discovery and materials science. The incorporation of the trifluoromethyl group can impart unique properties to molecules, such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity, making this reagent a valuable tool for medicinal chemists. This guide provides a comprehensive overview of the known physicochemical properties, reactivity, and handling of (3,3,3-Trifluoropropyl)boronic acid, along with insights into experimental protocols for its use and characterization. While specific experimental data for this particular molecule is limited in publicly available literature, this guide synthesizes information from supplier data, general knowledge of boronic acids, and data from analogous compounds to provide a practical resource for researchers.
Physicochemical Properties
The physicochemical properties of a molecule are critical to its application in synthesis and drug development, influencing its solubility, reactivity, and pharmacokinetic profile.
General Properties
A summary of the key identifying and general properties of (3,3,3-Trifluoropropyl)boronic acid is presented in Table 1.
| Property | Value | Source |
| IUPAC Name | (3,3,3-trifluoropropyl)boronic acid | |
| CAS Number | 674-55-5 | |
| Molecular Formula | C₃H₆BF₃O₂ | |
| Molecular Weight | 141.88 g/mol | |
| Physical Form | White solid | |
| Purity | Typically ≥95% | |
| LogP | 1.036 |
Structural and Electronic Properties
(3,3,3-Trifluoropropyl)boronic acid possesses a trivalent boron atom with a vacant p-orbital, rendering it a Lewis acid.[1] This Lewis acidity is fundamental to its reactivity, particularly in the formation of boronate complexes. The trifluoromethyl group is a strong electron-withdrawing group, which can influence the acidity of the boronic acid.
Boronic acids are known to exist in equilibrium with their cyclic trimeric anhydrides, known as boroxines, especially in the solid state or in non-polar, aprotic solvents.[2] This equilibrium is an important consideration for characterization and reactivity.
Caption: Equilibrium between (3,3,3-Trifluoropropyl)boronic acid and its boroxine trimer.
Solubility and Stability
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Stability and Handling : (3,3,3-Trifluoropropyl)boronic acid should be handled with care. It is advisable to work under a hood and avoid inhalation of the substance.[4] The compound is moisture-sensitive and should be stored under an inert atmosphere, such as nitrogen, in a tightly sealed container in a cool, dry place.[4][5] Boronic acids can be susceptible to protodeboronation (cleavage of the C-B bond) and oxidation.[6]
Reactivity and Applications
The primary utility of (3,3,3-Trifluoropropyl)boronic acid lies in its role as a building block in organic synthesis, particularly in cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
Boronic acids are cornerstone reagents in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions for the formation of carbon-carbon bonds.[1] (3,3,3-Trifluoropropyl)boronic acid can be coupled with aryl, heteroaryl, or vinyl halides/triflates to introduce the 3,3,3-trifluoropropyl group into a target molecule. This is a powerful strategy for the synthesis of novel drug candidates and functional materials.
Caption: General scheme of Suzuki-Miyaura coupling with (3,3,3-Trifluoropropyl)boronic acid.
Lewis Acidity and Boronate Ester Formation
As a Lewis acid, (3,3,3-Trifluoropropyl)boronic acid can react with diols, such as pinacol, to form more stable and often more easily handled boronate esters. These esters can also participate in cross-coupling reactions and offer advantages in terms of purification and stability.
Experimental Protocols
General Handling and Storage Protocol
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Receipt and Storage : Upon receipt, store the container of (3,3,3-Trifluoropropyl)boronic acid in a desiccator or a dry box at 0-8 °C.
-
Dispensing : For use, allow the container to warm to room temperature before opening to prevent moisture condensation. Handle the solid in a glove box or under a stream of inert gas (nitrogen or argon).
-
Solution Preparation : Prepare solutions in anhydrous solvents.
Synthesis of (3,3,3-Trifluoropropyl)boronic acid
A common method for the synthesis of alkylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate followed by acidic hydrolysis.
Caption: Synthetic pathway for (3,3,3-Trifluoropropyl)boronic acid.
Step-by-Step Protocol:
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Grignard Reagent Formation : In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add magnesium turnings. Add a small crystal of iodine to initiate the reaction. Add a solution of 3,3,3-trifluoropropyl bromide in anhydrous diethyl ether dropwise to the magnesium turnings with stirring. Maintain a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.
-
Boration : Cool the Grignard solution in an ice bath. Add a solution of triisopropyl borate in anhydrous diethyl ether dropwise, maintaining the temperature below 10 °C.
-
Hydrolysis : After the addition is complete, allow the mixture to warm to room temperature and stir for several hours. Cool the reaction mixture in an ice bath and slowly add aqueous hydrochloric acid to hydrolyze the boronate ester.
-
Workup and Purification : Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography.[3]
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of (3,3,3-Trifluoropropyl)boronic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of boronic acids.
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¹H NMR : The proton NMR spectrum is expected to show two methylene groups. The methylene group adjacent to the trifluoromethyl group will appear as a quartet due to coupling with the fluorine atoms, and the methylene group adjacent to the boron atom will likely be a triplet.
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¹³C NMR : The carbon NMR spectrum will show signals for the two methylene carbons and the trifluoromethyl carbon. The carbon of the CF₃ group will appear as a quartet due to one-bond C-F coupling. The carbon adjacent to the boron atom may be broad or unobserved due to quadrupolar relaxation of the boron nucleus.[4]
-
¹¹B NMR : The ¹¹B NMR spectrum is characteristic for tricoordinate boronic acids and is expected to show a broad singlet in the range of δ 28-33 ppm.[7]
-
¹⁹F NMR : The ¹⁹F NMR spectrum should exhibit a triplet for the trifluoromethyl group due to coupling with the adjacent methylene protons.
Table 2: Predicted NMR Data for (3,3,3-Trifluoropropyl)boronic acid
| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| ¹H | ~2.2-2.6 (CH₂CF₃) | q | ~10-12 |
| ~0.8-1.2 (CH₂B) | t | ~7-8 | |
| ¹³C | ~125 (CF₃) | q | ¹JCF ~270-280 |
| ~30-35 (CH₂CF₃) | q | ²JCF ~25-30 | |
| ~15-20 (CH₂B) | t | ||
| ¹¹B | ~30 | br s | |
| ¹⁹F | ~-65 to -70 | t | ³JFH ~10-12 |
Note: These are predicted values and may vary depending on the solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry can be used to confirm the molecular weight of (3,3,3-Trifluoropropyl)boronic acid. Electrospray ionization (ESI) is a common technique for the analysis of boronic acids. The mass spectrum may show the protonated molecule [M+H]⁺ or adducts with solvent molecules. Fragmentation may involve the loss of water or the trifluoropropyl group.
Conclusion
(3,3,3-Trifluoropropyl)boronic acid is a valuable synthetic intermediate with promising applications in medicinal chemistry and materials science. Its utility stems from the unique properties conferred by the trifluoromethyl group. While detailed experimental data for this specific compound is not extensively documented, this guide provides a solid foundation for its handling, use, and characterization based on the established chemistry of boronic acids and related fluorinated compounds. Further research into the precise physicochemical properties and reactivity of (3,3,3-Trifluoropropyl)boronic acid will undoubtedly expand its application in innovative chemical synthesis.
References
-
Ishihara, K.; Ohara, S.; Yamamoto, H. (3,4,5-Trifluorophenyl)boronic acid. Org. Synth.2002 , 79, 176. [Link]
-
San Diego State University. 11B NMR Chemical Shifts. [Link]
-
Wikipedia. Boronic acid. [Link]
-
Adamczyk-Woźniak, A. et al. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules2021 , 26(7), 2053. [Link]
-
The Royal Society of Chemistry. Supplementary Material. [Link]
-
Wuts, P. G. M. 1 Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications. In Boronic Acids; Hall, D. G., Ed.; Wiley-VCH: Weinheim, Germany, 2005; pp 1-99. [Link]
-
University of Strathclyde. pKa measurement. [Link]
-
Kheirjou, S.; Abedin, A.; Fattahi, A. Theoretical descriptors response to the calculations of the relative pKa values of some boronic acids in aqueous solution: A DFT study. Comput. Theor. Chem.2012 , 1000, 86-93. [Link]
-
University of Ottawa. Boron NMR. [Link]
-
Wikipedia. X-ray crystallography. [Link]
-
University of Wisconsin-Madison. NMR Spectroscopy. [Link]
-
Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). [Link]
-
PubChem. Boron trifluoride. [Link]
-
Lab Alley. How to Store Boric Acid. [Link]
-
Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]
-
Rodrigues, M. O. et al. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magn. Reson. Chem.2008 , 46(11), 1087-1091. [Link]
-
Gabbaï, F. P. et al. A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. J. Phys. Chem. A2010 , 114(11), 4049-4061. [Link]
-
The Royal Society of Chemistry. Efficient Strategy of 2D 11B-11B Solid-State NMR Spectroscopy for Monitoring Covalent Self-Assembly of Boronic Acid-Derived Comp. [Link]
-
The Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]
-
MDPI. On the Computational Determination of the pKa of Some Arylboronic Acids. [Link]
-
MDPI. Recent Advances in the Synthesis of Borinic Acid Derivatives. [Link]
-
Chemistry LibreTexts. X-ray Crystallography. [Link]
-
ResearchGate. Experimental and theoretical, 1 H and 13 C NMR isotropic chemical.... [Link]
-
NIH. X-ray Crystallography Deciphers the Activity of Broad-Spectrum Boronic Acid β-Lactamase Inhibitors. [Link]
-
University of Muenster. Protein Crystallography. [Link]
-
NIH. Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. [Link]
-
ResearchGate. pKa values of boronic acids X-C6H4B(OH)2 with F, CF3 and OCF3 substituents.. [Link]
-
The Royal Society of Chemistry. Alkylboronic acids as alkylating agents: photoredox-catalyzed alkylation reactions assisted by K3PO4. [Link]
